molecular formula C13H19NO2S B6151203 N-(3-methylbutyl)-2-phenylethene-1-sulfonamide CAS No. 727983-35-9

N-(3-methylbutyl)-2-phenylethene-1-sulfonamide

Cat. No.: B6151203
CAS No.: 727983-35-9
M. Wt: 253.4
InChI Key:
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Description

N-(3-methylbutyl)-2-phenylethene-1-sulfonamide: is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to a phenylethene backbone with a 3-methylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-2-phenylethene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenylethene-1-sulfonyl chloride, which is then reacted with 3-methylbutylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methylbutyl)-2-phenylethene-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: N-(3-methylbutyl)-2-phenylethene-1-sulfonamide can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of certain transformations.

    Material Science: The compound can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or altering mechanical strength.

Biology and Medicine:

    Antimicrobial Agents: Due to its sulfonamide group, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications in treating diseases.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of N-(3-methylbutyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenylethene backbone may interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

    N-(3-methylbutyl)acetamide: Shares the 3-methylbutyl substituent but differs in the functional group attached to the phenyl ring.

    N-(3-methylbutyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide.

    N-(3-methylbutyl)benzenesulfonamide: Similar sulfonamide group but lacks the phenylethene backbone.

Uniqueness: N-(3-methylbutyl)-2-phenylethene-1-sulfonamide is unique due to the combination of its sulfonamide group and phenylethene backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

727983-35-9

Molecular Formula

C13H19NO2S

Molecular Weight

253.4

Purity

74

Origin of Product

United States

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